4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid

Beschreibung

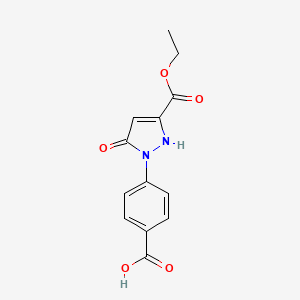

4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid (CAS: 1197228-51-5) is a pyrazole-based benzoic acid derivative with the molecular formula C₁₃H₁₂N₂O₅ and a molecular weight of 276.25 g/mol. Its structure features a pyrazole ring substituted at the 3-position with an ethoxycarbonyl group (–COOCH₂CH₃) and at the 5-position with a hydroxyl (–OH) group.

Eigenschaften

Molekularformel |

C13H12N2O5 |

|---|---|

Molekulargewicht |

276.24 g/mol |

IUPAC-Name |

4-(5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl)benzoic acid |

InChI |

InChI=1S/C13H12N2O5/c1-2-20-13(19)10-7-11(16)15(14-10)9-5-3-8(4-6-9)12(17)18/h3-7,14H,2H2,1H3,(H,17,18) |

InChI-Schlüssel |

FDWBJEZXWJKHRI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC(=O)N(N1)C2=CC=C(C=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of 4-Hydrazinobenzoic Acid with β-Keto Esters

A widely cited method involves the reaction of 4-hydrazinobenzoic acid with β-keto esters under acidic conditions. For example:

-

Reactants :

-

4-Hydrazinobenzoic acid (1 equiv)

-

Ethyl 3-oxobutanoate (1.2 equiv)

-

Propionic acid (solvent and catalyst)

-

-

Conditions :

-

Outcomes :

This method leverages the nucleophilic hydrazine group to attack the carbonyl carbon of the β-keto ester, followed by cyclization to form the pyrazole ring. Propionic acid acts as both solvent and catalyst, enhancing reaction efficiency.

Cyclo-Dehydration of Ethyl 4-(Hydroxy)-2,4-dioxo-butanoates

An alternative approach employs cyclo-dehydration of ethyl 4-hydroxy-2,4-dioxo-butanoate derivatives with substituted hydrazines:

-

Reactants :

-

Ethyl 4-hydroxy-2,4-dioxo-butanoate

-

4-Aminobenzoic acid hydrazide

-

-

Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80–100°C

-

Duration: 4–6 hours

-

-

Outcomes :

Optimization Strategies

Solvent and Catalyst Selection

Temperature and Time Profiling

Purification Techniques

-

Crystallization : Methanol or ethyl acetate recrystallization removes unreacted starting materials and byproducts.

-

Chromatography : Silica gel chromatography (eluent: ethyl acetate/hexane) resolves regioisomeric impurities.

Comparative Analysis of Methods

Challenges and Solutions

Regioselectivity in Pyrazole Formation

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ethoxycarbonyl group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid and related compounds:

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity: The ethoxycarbonyl group in the main compound provides moderate lipophilicity compared to the methoxycarbonyl group in the dihydropyrazole analog (). Longer alkyl chains (e.g., ethoxy vs. methoxy) may enhance membrane permeability but reduce aqueous solubility . The hydroxyl group at the 5-position in the main compound contrasts with the 5-oxo group in ’s compound.

Biological Activity Trends: highlights that pyrazole esters with chlorobenzoyl groups exhibit antibacterial activity due to electron-withdrawing chlorine atoms. While the main compound lacks halogen substituents, its benzoic acid moiety may confer acidity-driven interactions (e.g., ionization at physiological pH) . Compound 16m () includes a hydroxamic acid group (–NHOH), which is known for metal-chelating properties and protease inhibition. This feature is absent in the main compound, suggesting divergent pharmacological pathways .

Spectroscopic and Analytical Data Comparison

Biologische Aktivität

4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a unique combination of functional groups, including an ethoxycarbonyl group and a hydroxyl group, which may enhance its pharmacological properties. The benzoic acid moiety further contributes to its biological profile, making it a candidate for various medicinal applications.

The molecular formula of this compound is with a molecular weight of 276.24 g/mol. The compound's structure allows for various chemical reactions, including hydrogen bonding and nucleophilic reactions due to the hydroxyl group, as well as esterification and amidation reactions from the carboxylic acid group.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit significant biological activities such as:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key oncogenic pathways, particularly targeting BRAF(V600E) and EGFR, which are crucial in cancer progression . The structural diversity of this compound may allow it to interact effectively with these targets.

- Anti-inflammatory Effects : Studies have demonstrated that compounds with similar structures can inhibit inflammatory mediators such as nitric oxide and TNF-α production, suggesting that this compound may possess anti-inflammatory properties .

- Antibacterial Activity : The presence of the hydroxyl group and the benzoic acid moiety may enhance the compound's ability to disrupt bacterial cell membranes, leading to cytotoxic effects against various bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often depends on their structural characteristics. For instance, variations in substituents at specific positions can significantly influence their potency and selectivity against biological targets. The following table summarizes some related compounds along with their notable features:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-Hydroxybenzoic Acid | Structure | Exhibits antibacterial properties |

| 5-Methylpyrazole | Structure | Used in pharmaceuticals as a ligand |

| 3-Ethoxycarbonylpyrazole | Structure | Similar functional groups but lacks benzoic acid moiety |

The unique combination of the hydroxylated pyrazole and benzoic acid structure in this compound may confer distinct biological activities not present in simpler analogs. This opens avenues for targeted drug design based on its specific interactions within biological systems.

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in various models:

- Antitumor Efficacy : A series of pyrazole derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-231, showing promising results in cytotoxicity and potential synergistic effects when combined with doxorubicin .

- Anti-inflammatory Activity : In vitro assays demonstrated that certain pyrazole derivatives significantly inhibited protein denaturation, suggesting their potential as anti-inflammatory agents compared to standard drugs like acetylsalicylic acid (aspirin) .

Q & A

Q. What are the recommended synthetic routes for 4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyrazole intermediates. A common approach includes:

Pyrazole Core Formation : Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions (e.g., acetic acid) to form the 1H-pyrazole ring .

Substitution Reactions : Introducing the ethoxycarbonyl group via nucleophilic substitution or esterification. For example, reacting 5-hydroxypyrazole intermediates with ethyl chloroformate in the presence of a base like triethylamine .

Benzoic Acid Coupling : Suzuki-Miyaura or Ullmann coupling to attach the benzoic acid moiety to the pyrazole ring. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are often employed .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity .

Q. How is the compound characterized spectroscopically?

Methodological Answer: Key spectroscopic techniques include:

NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), pyrazole protons (δ 6.5–7.0 ppm), and ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for OCH₂) .

- ¹³C NMR : Carboxylic acid carbonyl (δ ~170 ppm), ethoxycarbonyl (δ ~165 ppm), and pyrazole carbons (δ 140–160 ppm) .

IR Spectroscopy : Stretching vibrations for O–H (3200–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and C–O (1250–1300 cm⁻¹) .

Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 303.0982 for C₁₄H₁₄N₂O₅) .

Advanced Research Questions

Q. How can crystallographic data contradictions during structural refinement be resolved?

Methodological Answer: Contradictions often arise from disordered solvent molecules or twinning. Strategies include:

Using SHELXL : Implement restraints for bond lengths/angles in disordered regions. The TWIN and BASF commands in SHELXL refine twinned data .

Validation Tools : Check data with PLATON (ADDSYM) to detect missed symmetry or pseudo-symmetry .

High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts. Synchrotron sources improve resolution .

Hydrogen Bonding Analysis : Use Mercury software to identify hydrogen-bonding networks stabilizing the crystal lattice .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking :

- AutoDock Vina or Glide : Dock the compound into target protein active sites (e.g., COX-2 or kinases). Use PyMOL for visualization .

- Scoring Functions : Prioritize poses with favorable binding energies (ΔG < -8 kcal/mol) and hydrogen-bonding interactions .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein contacts .

QSAR Models : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Q. How to design experiments assessing the compound’s pharmacokinetic properties?

Methodological Answer:

Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via HPLC-UV .

Metabolic Stability : Incubate with liver microsomes (human/rat). Monitor parent compound depletion using LC-MS/MS .

Plasma Protein Binding : Ultrafiltration or equilibrium dialysis. Calculate unbound fraction (%) .

Caco-2 Permeability : Assess intestinal absorption potential. Apparent permeability (Papp) > 1×10⁻⁶ cm/s indicates good absorption .

Q. How to address discrepancies in biological activity data across studies?

Methodological Answer:

Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and consistent cell lines (e.g., HeLa or MCF-7) .

Dose-Response Curves : Generate IC₅₀ values with ≥6 concentrations. Fit data using GraphPad Prism (nonlinear regression) .

Counter-Screen for Off-Target Effects : Test against unrelated enzymes (e.g., acetylcholinesterase) to rule out nonspecific inhibition .

Q. What strategies optimize the compound’s synthetic yield?

Methodological Answer:

Catalyst Screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for coupling steps. Optimize ligand ratios (e.g., PPh₃) .

Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hr reflux) .

Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.